6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidin-4-amine class, a scaffold widely investigated for kinase inhibition and anticancer applications . Key structural features include:
- Position 6: A bromo substituent, which enhances electrophilicity and serves as a handle for cross-coupling reactions.
- Position 7: A 3-((tert-butyldimethylsilyl)oxy)propyl group, providing steric bulk and lipophilicity to modulate solubility and metabolic stability.
- Position 5: A p-tolyl (4-methylphenyl) group, contributing to hydrophobic interactions in target binding.
The tert-butyldimethylsilyl (TBS) group is a protective moiety for hydroxyl groups, commonly used to improve synthetic yields and stability during functionalization .
Properties
IUPAC Name |
6-bromo-7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BrN4OSi/c1-15-8-10-16(11-9-15)17-18-20(24)25-14-26-21(18)27(19(17)23)12-7-13-28-29(5,6)22(2,3)4/h8-11,14H,7,12-13H2,1-6H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTJTCPTXXDTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BrN4OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107153 | |
| Record name | 6-Bromo-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821794-85-8 | |
| Record name | 6-Bromo-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821794-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with potential biological activities. This article aims to summarize its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula : C22H31BrN4OSi
- Molecular Weight : 475.510 g/mol
- CAS Number : 821794-85-8
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the bromine atom and the silyl ether group suggests possible interactions that could modulate enzyme activity or receptor binding.
Anticancer Potential
Several studies have explored the anticancer properties of pyrrolopyrimidine derivatives. For instance, certain derivatives have shown selective cytotoxicity against various tumor cell lines. The structure of this compound suggests it may possess similar properties due to its structural features that are conducive to binding with DNA or interfering with cell cycle regulation.
Antimicrobial Activity
Compounds in this chemical class have been reported to exhibit antimicrobial activity against a range of pathogens. For example, derivatives have demonstrated efficacy in inhibiting bacterial growth in vitro, suggesting potential applications in treating infections.
Neuropharmacological Effects
The potential neuropharmacological effects of pyrrolopyrimidine derivatives have been documented, with some compounds showing promise as anticonvulsants or neuroprotective agents. The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated but warrant further investigation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity | A study demonstrated that pyrrolopyrimidine derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency. |
| Antimicrobial Testing | In vitro assays revealed that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents. |
| Neuropharmacological Assessment | Research indicated that some analogs showed anticonvulsant activity in animal models, suggesting a mechanism involving modulation of ion channels. |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Substituent Effects on Physicochemical Properties
- Position 7: TBS-oxypropyl: Increases logP by ~2 units compared to methyl or ethyl groups, favoring blood-brain barrier penetration but complicating aqueous solubility . Ribofuranosyl: Reduces logP drastically, making it suitable for intravenous administration .
- Position 6: Bromo vs.
- Position 5 :
- p-Tolyl vs. Methoxyphenyl : The p-tolyl group enhances hydrophobic binding, while methoxyphenyl improves solubility and π-stacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
